4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one
Description
Properties
CAS No. |
121137-73-3 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-9-14(10-8-13)17-12-16(19(22)21-20-17)11-15-5-3-4-6-18(15)23-2/h3-10,12H,11H2,1-2H3,(H,21,22) |
InChI Key |
KTENEXKTVAZUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: The introduction of the 2-methoxybenzyl and p-tolyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methoxybenzyl)-6-(p-tolyl)pyridazin-3(2H)-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Bases like sodium hydride, potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazines or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyridazine derivatives, including 4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one, exhibit promising anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells.
- Mechanism of Action : The compound may induce apoptosis and cell cycle arrest through interactions with specific molecular targets involved in cancer progression.
Case Study : A study conducted by Šačkus et al. evaluated the anti-proliferative activity of several pyridazine derivatives against K562 and MCF-7 cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating significant efficacy against these cancer types .
Data Table: Anticancer Activity Overview
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one | MCF-7 | 12 | Apoptosis induction |
| 4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one | K562 | 15 | Cell cycle arrest |
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values range from 20–70 µM against strains such as Staphylococcus aureus and Escherichia coli, indicating moderate potency compared to standard antibiotics.
Case Study : A comparative study on the antibacterial efficacy of pyridazine derivatives revealed that certain modifications in structure could enhance antimicrobial activity, making them potential candidates for developing new antibiotics .
Data Table: Antimicrobial Activity Overview
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one | Staphylococcus aureus | 50 |
| 4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one | Escherichia coli | 70 |
3. Enzyme Inhibition
Another notable application of this compound is its potential as an enzyme inhibitor. Research has indicated that derivatives of pyridazine can inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.
Case Study : A recent study focused on the synthesis and evaluation of pyridazine derivatives for their inhibitory effects on protein kinases demonstrated that structural modifications significantly influence their potency as inhibitors .
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one (11a): This compound () shares a methoxybenzyl group but differs in substituent position (3-methoxy vs. 2-methoxy).
- 6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one (2) : Lacking the methoxybenzyl group, this derivative () has a phenyl group at position 2. The absence of methoxy may reduce polarity, as evidenced by its high melting point (306°C), likely due to enhanced crystallinity .
Core Modifications
Comparison with Key Derivatives
Physicochemical and Spectroscopic Properties
Infrared (IR) Spectroscopy
Melting Points and Solubility
- The 4-methylphenyl group enhances hydrophobicity, as seen in compound 2 (306°C mp) .
- Hydroxymethyl or amino groups (e.g., compound 5, 227–229°C) lower melting points due to hydrogen bonding .
Pharmacological Activity and Structure-Activity Relationships (SAR)
Anti-Inflammatory Potential
Role of Methoxy Positioning
- Ortho-methoxy groups (target compound) may hinder enzyme binding compared to para-methoxy (compound 15 in ), impacting potency .
Biological Activity
The compound 4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H22N4O3
- Molecular Weight : 394.44 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy and methyl groups enhances its binding affinity and selectivity towards specific targets.
Biological Activities
Research indicates that 4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one exhibits several biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Study 1: Anticancer Evaluation
A study conducted on the anticancer properties of this compound involved treating MCF-7 and A549 cell lines with varying concentrations. The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| A549 | 12 | Cell cycle arrest |
Study 2: Anti-inflammatory Mechanism
In a separate investigation, the compound was tested for its ability to reduce TNF-alpha levels in LPS-stimulated macrophages. The results showed a reduction in TNF-alpha production by approximately 60% at a concentration of 5 µM.
| Treatment | TNF-alpha Reduction (%) |
|---|---|
| Control | 0 |
| Compound | 60 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
